Comparative Lipophilicity (cLogP) as a Predictor of Membrane Permeability
The compound's calculated partition coefficient (cLogP) of 2.7 [1] is substantially higher than that of the unsubstituted parent molecule, 3-phenylpropanoic acid (cLogP ~1.8). This quantifiable increase in lipophilicity, driven by the presence of the chloro and methyl substituents, suggests a potentially improved ability to passively diffuse across biological membranes compared to its less lipophilic analogs.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.7 (computed by XLogP3) |
| Comparator Or Baseline | 3-phenylpropanoic acid: ~1.8 (estimated) |
| Quantified Difference | Increase of approximately 0.9 log units |
| Conditions | Computed property, not experimental |
Why This Matters
For scientists designing bioactive molecules, a higher cLogP indicates greater lipophilicity, which is a key parameter for optimizing drug-like properties such as oral absorption and cell penetration.
- [1] PubChem. (2026). 3-(2-Chloro-5-methylphenyl)propanoic acid. PubChem Compound Summary for CID 82050165. View Source
